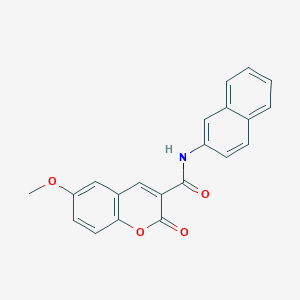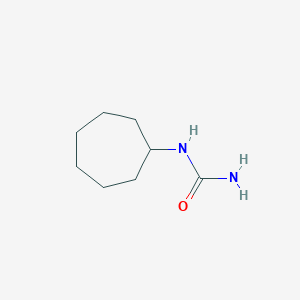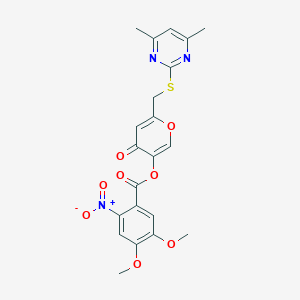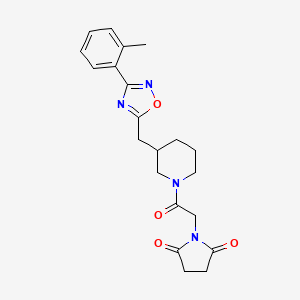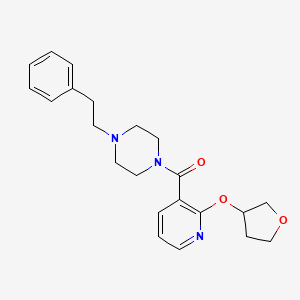![molecular formula C21H13ClF4N4O3 B2411152 3-(4-chlorophényl)-N-(4-fluoro-3-(trifluorométhyl)phényl)-5-méthyl-2,4-dioxo-2,3,4,5-tétrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-12-4](/img/structure/B2411152.png)
3-(4-chlorophényl)-N-(4-fluoro-3-(trifluorométhyl)phényl)-5-méthyl-2,4-dioxo-2,3,4,5-tétrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H13ClF4N4O3 and its molecular weight is 480.8. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochemicals
Les trifluorométhylpyridines (TFMP) et leurs dérivés jouent un rôle crucial dans la protection des cultures. La combinaison unique des propriétés physico-chimiques de l’atome de fluor et du groupement pyridine contribue à leur efficacité. En particulier, le fluazifop-butyl, le premier dérivé TFMP introduit sur le marché des agrochimiques, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés protègent les cultures contre les ravageurs, et leurs activités biologiques sont étroitement liées au groupe trifluorométhyle .
Pharmaceutiques
Plusieurs dérivés TFMP trouvent des applications dans l’industrie pharmaceutique. Cinq produits pharmaceutiques contenant le groupement TFMP ont reçu l’autorisation de mise sur le marché, et d’autres candidats sont en cours d’essais cliniques. Les propriétés uniques de l’atome de fluor améliorent les interactions médicamenteuses, faisant des dérivés TFMP des candidats prometteurs pour de nouveaux agents thérapeutiques .
Produits vétérinaires
Outre la médecine humaine, les dérivés TFMP sont utilisés dans les produits vétérinaires. Deux produits vétérinaires contenant le groupement TFMP ont été autorisés à la mise sur le marché. Leur efficacité et leur profil de sécurité sont en cours d’exploration plus approfondie .
Réactions en phase vapeur
Les TFMP sont également impliqués dans les réactions en phase vapeur. Les chercheurs continuent d’enquêter sur leur potentiel dans divers processus chimiques, notamment la synthèse et la catalyse .
Synthèse organique
Le groupe trifluorométhyle dans ce composé peut servir de poignée de synthèse polyvalente. Les chercheurs peuvent l’exploiter pour l’introduction de motifs contenant du fluor dans des molécules complexes, permettant la création de nouveaux composés présentant les propriétés souhaitées .
Études computationnelles
Les études théoriques, telles que la théorie de la fonctionnelle de la densité (DFT), fournissent des informations sur la structure électronique, la stabilité et la réactivité du composé. Ces investigations computationnelles guident la conception expérimentale et l’optimisation .
En résumé, le groupement trifluorométhylpyridine du composé ouvre des possibilités excitantes dans les domaines des agrochimiques, des produits pharmaceutiques et de la synthèse organique. Ses propriétés uniques continuent d’inspirer la recherche et l’innovation, et nous prévoyons découvrir encore plus d’applications à l’avenir . Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF4N4O3/c1-29-9-13(18(31)27-11-4-7-15(23)14(8-11)21(24,25)26)16-17(29)19(32)30(20(33)28-16)12-5-2-10(22)3-6-12/h2-9H,1H3,(H,27,31)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMYRFGCOEOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2411070.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
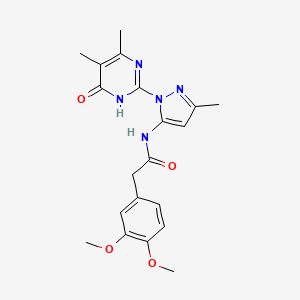
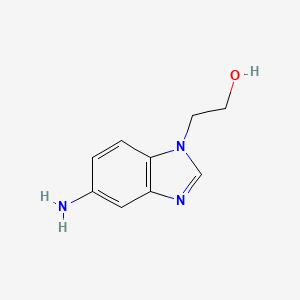
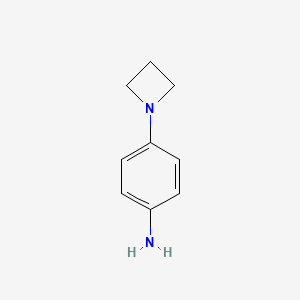

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2411081.png)

